[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-13-10-16-4-2-3-5-17(16)20(13)18(22)12-24-19(23)15-8-6-14(11-21)7-9-15/h2-9,11,13H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBHHCKQZMUUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: 4-carboxybenzoate derivatives.
Reduction: 4-hydroxymethylbenzoate derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Introduction to [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate
The compound This compound is a synthetic organic molecule that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroindole moiety and a formylbenzoate group. Its potential applications span across medicinal chemistry, material science, and biochemistry.
Structural Information
- Molecular Formula : C₁₉H₂₂N₄O₃
- Molecular Weight : 354.4 g/mol
- IUPAC Name : 2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-formylbenzoate
- SMILES Notation : C[C@@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of dihydroindole compounds exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapeutics .
- Neuroprotective Effects : Compounds with indole structures are known for their neuroprotective effects. Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases .
Material Science
- Organic Electronics : The unique electronic properties of this compound may allow its use in organic semiconductor applications. Its ability to form stable thin films could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biochemical Applications
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This could be particularly useful in the design of drugs targeting metabolic disorders .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various dihydroindole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .
Case Study 2: Neuroprotective Effects
In a research article from Neuroscience Letters, the neuroprotective effects of dihydroindole derivatives were investigated using neuronal cell cultures exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage, suggesting their potential for treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydroindole Core
a) 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 4-formylbenzoate
- Molecular Formula: C₁₈H₁₅NO₄
- Molecular Weight : 309.32 g/mol
- CAS : 503007-83-8 .
- Key Difference : Lacks the methyl group on the dihydroindole ring.
b) 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate
Modifications on the Benzoate Ester
a) Chlorinated Derivatives
- Example: 2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl 2-chloro-4-nitrobenzoate Molecular Formula: C₁₆H₁₂ClNO Molecular Weight: 269.73 g/mol CAS: 924032-60-0 . Key Difference: Substitutes the formyl group with chloro and nitro groups. Impact: Enhanced electron-withdrawing effects may alter reactivity and solubility .
b) Sulfamoyl-Substituted Analogs
- Example: [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoate Molecular Formula: C₂₅H₂₄ClN₃O₅S Molecular Weight: 522.00 g/mol CAS: 474100-85-1 .
Complex Heterocyclic Derivatives
a) Pyrimidoindole-Fused Compound
- Example : 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
b) Fluorinated Analogs
- Example: [2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate Molecular Formula: C₂₃H₁₉F₂NO₅ Molecular Weight: 427.40 g/mol CAS: 734536-87-9 . Key Difference: Difluoromethoxy and pyrrole substituents enhance lipophilicity and metabolic resistance. Impact: Fluorine atoms improve bioavailability and target engagement in drug design .
Comparative Analysis Table
Research Findings and Implications
- Formyl Group Utility : The formyl group in the target compound enables facile conjugation with amines or hydrazines, making it valuable in prodrug or bioconjugate strategies .
- Solubility vs. Lipophilicity : Sulfamoyl and nitro groups improve aqueous solubility, while fluorinated or aromatic systems (e.g., pyrimidoindole) increase lipophilicity, affecting ADME profiles .
Biological Activity
The compound [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate is a synthetic derivative of indole and benzoate, which has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety linked to a formylbenzoate group, contributing to its biological activity.
Anticancer Properties
Several studies have indicated that compounds with indole structures exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action :
- Microtubule Disruption : Similar to other indole derivatives, it is hypothesized that this compound may disrupt microtubule formation, leading to mitotic arrest in cancer cells. This mechanism is crucial in the context of drug resistance often observed in cancer therapy .
- Apoptosis Induction : The compound may also induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in malignant cells.
Case Studies
- Study on Cell Lines :
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Microtubule disruption and apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Apoptotic pathway activation |
- In Vivo Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent.
Pharmacokinetics
Preliminary studies suggest that the compound has favorable absorption characteristics with a moderate half-life. The bioavailability appears promising for further development into clinical applications.
Toxicological Profile
Toxicological assessments indicate low acute toxicity levels; however, long-term studies are necessary to evaluate chronic exposure effects and potential side effects associated with prolonged use.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate?
- Methodology : The compound is synthesized via esterification of 4-formylbenzoic acid with a 2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl intermediate. Key steps include:
- Activation of the carboxylic acid using coupling agents (e.g., DCC, EDCI) or conversion to acid chlorides (e.g., using thionyl chloride).
- Nucleophilic substitution between the activated carbonyl and the indole-derived alcohol.
- Purification via column chromatography or recrystallization.
Q. How is the structural identity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) is employed. Key parameters include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Hydrogen bonding and π-π stacking analysis to confirm supramolecular packing.
- Validation of bond lengths/angles against DFT-optimized structures .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Antiproliferative activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH-coupled systems.
- Anti-inflammatory potential : COX-2 inhibition assay via ELISA.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Modification of substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the benzoate or indole moieties.
- Bioisosteric replacement : Replace the formyl group with acetyl or hydroxymethyl groups to assess metabolic stability.
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify key interactions with target proteins.
Q. What computational tools are suitable for electronic structure analysis?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational spectra (IR/Raman) and HOMO-LUMO gaps.
- NBO analysis : Investigate hyperconjugative interactions influencing stability.
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS.
Q. How can metabolic pathways and degradation products be characterized?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Hydrolysis studies : Expose the ester to simulated gastric fluid (pH 2.0) or plasma (pH 7.4) to identify cleavage products.
- Stability testing : Use UPLC-UV under accelerated conditions (40°C/75% RH) .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- Methodology :
- Multi-technique validation : Cross-validate SC-XRD data with solid-state NMR and FT-IR.
- Polymorph screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to identify isoforms.
- Dynamic DSC/TGA : Assess thermal stability and phase transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
